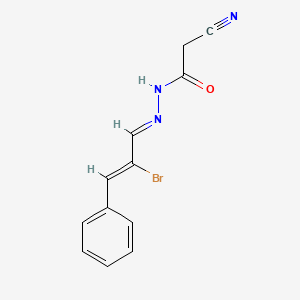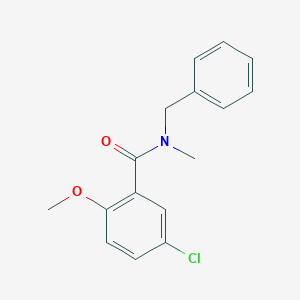![molecular formula C21H21N3O3S B5519395 2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- A study by Kisel et al. (2002) suggests a method for synthesizing derivatives with a benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline ring, hinting at possible approaches for the synthesis of similar complex structures like our compound of interest (Kisel, Kostyrko, & Kovtunenko, 2002).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using advanced spectral data (NMR, LCMS) and elemental analysis, as described by Rao et al. (2020) in their study on isoquinoline derivatives (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).
Chemical Reactions and Properties
- Research by Salgın-Gökşen et al. (2007) on acetic acid hydrazide containing benzoxazolinone, which shares structural similarities, provides insights into possible chemical reactions and properties of our compound (Salgın-Gökşen, Gökhan-Kelekçi, Göktaş, Köysal, Kiliç, Işık, Aktay, & Ozalp, 2007).
Physical Properties Analysis
- Studies on related compounds, like the work of Saeed et al. (2014), often include the determination of physical properties through spectroscopic techniques and X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Properties Analysis
- The chemical properties of similar compounds have been studied in various papers, such as the research by Lerestif et al. (1999), which includes synthesis and analysis of protected tetrahydroisoquinoline derivatives, relevant for understanding the chemical behavior of our compound (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).
Scientific Research Applications
Synthesis and Antituberculosis Activity
Compounds structurally related to tetrahydroisoquinolines have been synthesized and evaluated for their antituberculosis activity. For instance, a series of 3-heteroarylthioquinoline derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Rv (MTB), highlighting their potential in developing new antituberculosis agents Selvam et al., 2011.
Enantiomer Separation for Drug Development
Research on the enantiomer separation of novel Ca-sensitizing drugs using simulated moving bed chromatography underlines the importance of stereoisomer purity in pharmaceutical development. This process is crucial for producing enantiomerically pure drugs with specific therapeutic effects Ralf M. Deveant et al., 1997.
Antimicrobial Activity
The synthesis of functionalized quinoline derivatives, including those with a thiadiazole moiety, and their screening against gram-positive and gram-negative bacteria indicate the potential of these compounds in antimicrobial therapy J.A. Hassanin et al., 2007.
Electrochromic Applications
The development of donor–acceptor conjugated polymers based on tetrahydroisoquinoline derivatives for electrochromic devices showcases the potential of these compounds in materials science, particularly for applications requiring reversible color changes Ching Mui Cho et al., 2015.
Therapeutic Applications
The review of patents on tetrahydroisoquinoline derivatives highlights their broad therapeutic potential, including anticancer, antimalarial, and CNS activities. This underscores the versatility of tetrahydroisoquinoline scaffolds in drug discovery I. Singh et al., 2017.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-7-9-17(10-8-15)19-13-20(23(2)28(26,27)22-19)21(25)24-12-11-16-5-3-4-6-18(16)14-24/h3-10,13H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTBUQAHMMREMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NS(=O)(=O)N(C(=C2)C(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)


![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)